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Compound of Interest

Compound Name: Tiacumicin C

Cat. No.: B1669247 Get Quote

Tiacumicin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tiacumicin C, a significant

member of the tiacumicin family of 18-membered macrolide antibiotics. This document details

its chemical identity, biological activity, and mechanism of action, presenting key data and

experimental insights relevant to research and development in the field of antibacterial agents.
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Identifier Value

CAS Number 106008-70-2[1][2][3]

IUPAC Name

(2R,3S,4S,5S,6R)-6-

(((3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-

(((2R,3S,4S,5S)-4,5-dihydroxy-3-

(isobutyryloxy)-6,6-dimethyltetrahydro-2H-

pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-

hydroxyethyl)-9,13,15-trimethyl-2-

oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-

yl)methoxy)-4-hydroxy-5-methoxy-2-

methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-

ethyl-4,6-dihydroxybenzoate[1][3]

Molecular Formula C₅₂H₇₄Cl₂O₁₈[2][4]

Molecular Weight 1058.00 g/mol [3][4]

Tiacumicin C is a close structural analog of Tiacumicin B, which is also known as Fidaxomicin,

a narrow-spectrum antibiotic approved for the treatment of Clostridioides difficile infections

(CDI)[5][6][7]. The tiacumicins are fermentation products obtained from the actinomycete

Dactylosporangium aurantiacum[5][8].

Biological Activity and Quantitative Data
Tiacumicin C demonstrates potent in vitro activity against Clostridioides difficile. Its efficacy

has been compared with Tiacumicin B and vancomycin.

In Vitro Activity
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Compound Organism MIC Range (µg/mL)

Tiacumicin C
Clostridioides difficile (15

strains)
0.25 to 1[9]

Tiacumicin B
Clostridioides difficile (15

strains)
0.12 to 0.25[9]

Vancomycin
Clostridioides difficile (15

strains)
0.5 to 1[9]

The frequency of resistance to Tiacumicin C in C. difficile has been reported to be less than

2.8 x 10⁻⁸ at four and eight times its Minimum Inhibitory Concentration (MIC)[9].

In Vivo Efficacy
In a hamster model of antibiotic-associated colitis induced by C. difficile ATCC 9689,

Tiacumicin C demonstrated significant protective effects.

Treatment Dosage (mg/kg, oral) Outcome

Tiacumicin C 0.2, 1, or 5
100% protection from fatal

colitis[9]

Tiacumicin B 0.2, 1, or 5
100% protection from fatal

colitis[9]

Vancomycin up to 5

Prolonged, dose-dependent

survival but did not prevent

fatal colitis[9]

Following a single oral dose of 25 mg/kg in hamsters, Tiacumicin C was not detected in the

serum. However, it reached high concentrations in the cecum (285 µg/ml), indicating its

localized action within the gastrointestinal tract[9].

Mechanism of Action
The tiacumicin class of antibiotics, including Tiacumicin C, exhibits a distinct mechanism of

action by inhibiting bacterial RNA polymerase (RNAP)[5][7][10]. This inhibition occurs at an
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early stage of transcription initiation[8][11]. Specifically, fidaxomicin (Tiacumicin B) binds to the

DNA template-RNA polymerase complex, which prevents the initial separation of DNA

strands[11][12]. This action disrupts the synthesis of messenger RNA, ultimately leading to

bacterial cell death[11][12]. This mechanism is different from that of other macrolides, which

typically inhibit protein synthesis at the ribosomal level[13].

Bacterial Transcription Initiation

Inhibition by Tiacumicin C

RNA Polymerase (RNAP)

RNAP-DNA Complexbinds

DNA Template

Open Complex
(DNA Strands Separated)

initiates
mRNA Synthesis

Tiacumicin C

binds to

Prevents Strand Separation

Click to download full resolution via product page

Caption: Mechanism of Tiacumicin C action on bacterial RNA polymerase.

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research

findings. Below are outlines of key experimental procedures based on published studies.

In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of Tiacumicin C against

various strains of Clostridioides difficile.
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Methodology:

Bacterial Strains: A panel of clinically relevant C. difficile strains is used.

Culture Medium: Brucella agar or broth supplemented with hemin, vitamin K1, and laked

sheep blood is commonly used for anaerobic culture.

Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to a turbidity

equivalent to a 0.5 McFarland standard.

Drug Dilution: Tiacumicin C is serially diluted in the agar or broth to achieve a range of

final concentrations.

Inoculation: The agar surface is inoculated with the bacterial suspension, or the

suspension is added to the broth dilutions.

Incubation: Plates or tubes are incubated under anaerobic conditions (e.g., in an

anaerobic chamber) at 37°C for 24-48 hours.

MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.

Hamster Model of C. difficile-Associated Colitis
Objective: To evaluate the in vivo efficacy of Tiacumicin C in treating antibiotic-associated

colitis.

Methodology:

Animal Model: Golden Syrian hamsters are commonly used as they are highly susceptible

to C. difficile infection after antibiotic pretreatment.

Induction of Susceptibility: Hamsters are pre-treated with an antibiotic such as clindamycin

to disrupt their normal gut flora, making them susceptible to C. difficile colonization.

Infection: Following clindamycin treatment, hamsters are challenged with an oral dose of a

toxigenic strain of C. difficile spores or vegetative cells.
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Treatment: At a specified time post-infection, hamsters are treated with oral doses of

Tiacumicin C, a comparator drug (e.g., vancomycin), or a vehicle control. Treatment is

typically administered daily for a set number of days.

Monitoring: Animals are monitored daily for clinical signs of illness (e.g., lethargy, diarrhea,

weight loss) and mortality.

Endpoint Analysis: The primary endpoint is typically survival over a defined period (e.g., 21

days). Secondary endpoints may include assessment of cecal pathology and

measurement of C. difficile toxin levels in cecal contents.
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Caption: Workflow for the hamster model of C. difficile infection.

Conclusion
Tiacumicin C is a potent antibiotic with significant, localized activity against Clostridioides

difficile. Its efficacy, coupled with a mechanism of action that is distinct from many other

antibiotic classes, underscores its importance as a subject of ongoing research. The data and

protocols summarized in this guide provide a foundational resource for professionals engaged

in the discovery and development of new anti-infective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tiacumicin C CAS number and IUPAC name].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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